1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3-phenylpropan-1-one
Description
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3-phenylpropan-1-one is a bicyclic amine derivative featuring a pyrrolo[3,4-b]pyrrolidine core in a cis configuration, linked to a 3-phenylpropan-1-one moiety. The cis configuration of the bicyclic ring system likely enhances stereochemical specificity in binding interactions, while the phenylpropanone group may contribute to lipophilicity and membrane permeability. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs are frequently explored as kinase inhibitors, antimicrobial agents, or central nervous system modulators .
Synthetic routes for similar compounds (e.g., benzotriazole-pyrrolopyrrolidine derivatives) involve coupling reactions under acidic or catalytic conditions, followed by deprotection and purification . For instance, describes a high-yield (87%) synthesis of a related compound via HCl-mediated deprotection, suggesting analogous methods could apply to the target molecule .
Properties
IUPAC Name |
1-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(7-6-12-4-2-1-3-5-12)17-10-13-8-9-16-14(13)11-17/h1-5,13-14,16H,6-11H2/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZQPRQWUNAZCO-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CN(C2)C(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]2[C@H]1CN(C2)C(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This reaction is a highly chemo- and stereoselective Hantzsch-type domino process, which involves initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition without the recyclization of the imide cycle . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound, forming new derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, forming more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3-phenylpropan-1-one has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. For example, derivatives of hydrogenated pyrrolo[3,4-b]pyrroles have been found to inhibit protein methyltransferases and glycosyltransferases, as well as act as agonists or antagonists of various serotonin receptors .
Comparison with Similar Compounds
Core Heterocycle Variations
- Target Compound : Pyrrolo[3,4-b]pyrrolidine (cis configuration). This bicyclic system offers a rigid scaffold with two fused pyrrolidine rings, favoring specific three-dimensional interactions.
- Analog from : Pyrrolo[3,4-c]pyrrolidine core. The [3,4-c] isomer may alter hydrogen-bonding capacity and ring strain compared to the [3,4-b] system .
- Patent Derivatives (): Variants include methyl-, ethyl-, and hydroxyethyl-substituted pyrrolo[3,4-b]pyrrolidine and pyrrolo[3,4-c]pyrrolidine cores.
Substituent and Linker Effects
- Target Compound : 3-phenylpropan-1-one linker. The ketone group may increase metabolic stability compared to ester or amide linkers.
- Analog from : Benzotriazole-methanone linker. The bulky, polar benzotriazole group could enhance target affinity but reduce solubility .
- Chromenone Derivative (): A pyrazolo[3,4-c]pyrimidine core with fluorinated aromatic groups. Fluorination often improves metabolic stability and bioavailability .
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